

"4-(2-Methoxyphenyl)-3-thiosemicarbazide" synthesis and characterization

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Compound of Interest

Compound Name: 4-(2-Methoxyphenyl)-3-thiosemicarbazide

Cat. No.: B1331344

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An In-depth Technical Guide on the Synthesis and Characterization of **4-(2-Methoxyphenyl)-3-thiosemicarbazide**

Introduction

4-(2-Methoxyphenyl)-3-thiosemicarbazide is an aryl thiourea compound with potential applications in proteomics research and as a precursor for the synthesis of more complex molecules, such as thiosemicarbazones, which are known for a wide range of biological activities.[1][2] Thiosemicarbazide derivatives are significant in medicinal chemistry and drug development due to their antimicrobial, anticancer, and antiviral properties.[2][3] This guide provides a comprehensive overview of the synthesis and detailed characterization of **4-(2-Methoxyphenyl)-3-thiosemicarbazide** for researchers and professionals in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties and spectroscopic fingerprints of **4-(2-Methoxyphenyl)-3-thiosemicarbazide** are crucial for its identification and quality control. The data is summarized in the tables below.

Data Presentation

Table 1: Physicochemical Properties of **4-(2-Methoxyphenyl)-3-thiosemicarbazide**

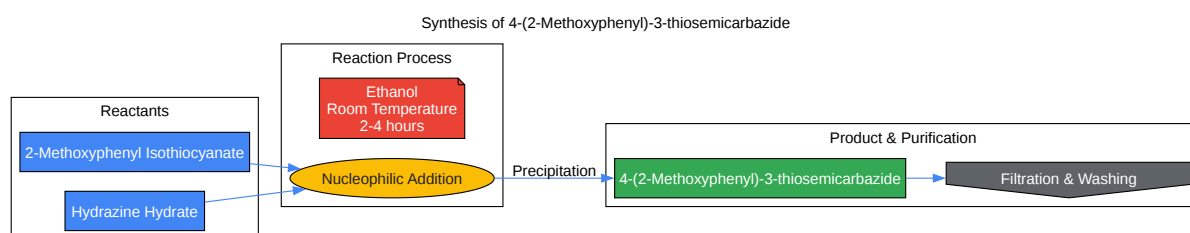
Property	Value	Reference
Molecular Formula	C ₈ H ₁₁ N ₃ OS	[1][4]
Molecular Weight	197.26 g/mol	[1][4]
CAS Number	40207-02-1	[1][4]
Appearance	White to off-white solid (Predicted)	
Melting Point	Not explicitly available in literature; typically determined experimentally.	
pKa (Predicted)	10.36 ± 0.70	[4]

Table 2: Summary of Spectroscopic Characterization Data

Technique	Expected Characteristic Signals
FTIR (cm ⁻¹)	~3400-3100: N-H stretching (multiple bands for -NH ₂ , -NH-); ~3100-3000: Aromatic C-H stretching; ~2960, 2850: Aliphatic C-H stretching (-OCH ₃); ~1600, 1480: Aromatic C=C bending; ~1240: Asymmetric C-O-C stretching; ~1170-1020: C=S stretching.
¹ H NMR (DMSO-d ₆ , ppm)	~9.5-10.0 (s, 1H): -NH- proton; ~8.0-8.5 (s, 1H): -NH- proton adjacent to aryl group; ~6.8-7.5 (m, 4H): Aromatic protons (methoxyphenyl ring); ~4.5-5.0 (s, 2H): -NH ₂ protons; ~3.8 (s, 3H): -OCH ₃ protons.
¹³ C NMR (DMSO-d ₆ , ppm)	~180-185: C=S (thiocarbonyl carbon); ~145-155: Aromatic C-O; ~110-130: Aromatic carbons; ~55-56: -OCH ₃ carbon.
Mass Spectrometry (m/z)	Predicted [M+H] ⁺ : 198.07 (corresponding to C ₈ H ₁₂ N ₃ OS ⁺).

Synthesis Workflow

The synthesis of **4-(2-Methoxyphenyl)-3-thiosemicarbazide** is typically achieved via a nucleophilic addition reaction. This involves the reaction of 2-methoxyphenyl isothiocyanate with hydrazine hydrate. The workflow is a straightforward and efficient method for preparing 4-substituted thiosemicarbazides.[5]



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Caption: Logical workflow for the synthesis of **4-(2-Methoxyphenyl)-3-thiosemicarbazide**.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of the title compound.

Synthesis of 4-(2-Methoxyphenyl)-3-thiosemicarbazide

This protocol is adapted from established methods for synthesizing 4-aryl-thiosemicarbazides. [5][6]

Materials:

- 2-Methoxyphenyl isothiocyanate

- Hydrazine hydrate (80-95% solution)
- Absolute Ethanol
- Deionized water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Vacuum filtration apparatus (Büchner funnel and flask)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyphenyl isothiocyanate (1.0 equivalent) in absolute ethanol.
- Cool the solution in an ice bath to approximately 0-5 °C.
- While maintaining the low temperature and continuous stirring, add hydrazine hydrate (1.1 equivalents) dropwise to the solution.
- After the complete addition of hydrazine hydrate, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Continue stirring the mixture for 2-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
- Upon completion, a white precipitate of the product will form. The precipitation can be enhanced by adding a small amount of cold deionized water.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid sequentially with cold deionized water and a small volume of cold ethanol to remove any unreacted starting materials and impurities.

- Dry the purified **4-(2-Methoxyphenyl)-3-thiosemicarbazide** under vacuum to obtain the final product.

Characterization Protocols

Standard analytical techniques are employed to confirm the identity, structure, and purity of the synthesized compound.

- **Melting Point:** The melting point is determined using a calibrated melting point apparatus to assess the purity of the compound. A sharp melting range indicates high purity.
- **Fourier-Transform Infrared (FTIR) Spectroscopy:** An FTIR spectrum is recorded using the KBr pellet method or an ATR (Attenuated Total Reflectance) accessory on a Perkin-Elmer Spectrum Two FT-IR spectrometer or equivalent.[7] The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a Bruker ARX 400 instrument or a similar spectrometer.[8] The sample is typically dissolved in deuterated dimethyl sulfoxide (DMSO-d_6). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[8]
- **Mass Spectrometry (MS):** Mass spectral data is obtained using an electrospray ionization (ESI) source in positive ion mode on a triple-quadrupole mass spectrometer.[9] The sample is prepared in a suitable solvent like acetonitrile or methanol. The resulting spectrum is analyzed for the molecular ion peak to confirm the molecular weight of the compound.[9]

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